REACTION_CXSMILES
|
C(S[C:4]1[N:9]=[N:8][C:7]2[CH2:10][CH2:11][N:12]([C:14](=[O:21])[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][C:6]=2[CH:5]=1)C.C(N1CCC2[N:34]=[N:35]C(S)=CC=2C1)(=O)C1C=CC=CC=1.C(Br)C.C1C=CC=CC=1>C(O)(C)C.CCOCC>[C:14]([N:12]1[CH2:11][CH2:10][C:7]2[N:8]=[N:9][C:4]([NH:34][NH2:35])=[CH:5][C:6]=2[CH2:13]1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:4.5|
|
Name
|
3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC1=CC2=C(N=N1)CCN(C2)C(C2=CC=CC=C2)=O
|
Name
|
Example 41 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)S)CC1
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
Example 41 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
isopropanol ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be obtained in a manner analogous to
|
Type
|
CUSTOM
|
Details
|
Reaction time 19 hours
|
Duration
|
19 h
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |